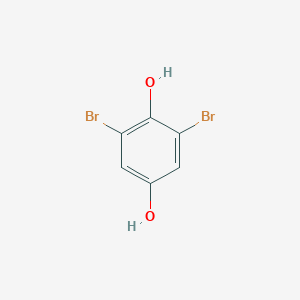

2,6-Dibromohydroquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELUPRVYGHTVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186956 | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3333-25-3 | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3333-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromohydroquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K482GW3Y3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromohydroquinone: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromohydroquinone is a halogenated aromatic organic compound belonging to the hydroquinone family. Characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two bromine atoms at the ortho-positions 2 and 6, this molecule serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its unique electronic and steric properties, conferred by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing, sterically bulky bromine atoms, govern its reactivity and biological activity.

This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its applications, particularly its role as a precursor for bioactive molecules and its potential in drug discovery and development. The information presented herein is intended to equip researchers and professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, application in reactions, and for the interpretation of experimental data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂O₂ | [1] |

| Molecular Weight | 267.90 g/mol | [1] |

| CAS Number | 3333-25-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 164 °C | [1] |

| Boiling Point | 283 °C | [1] |

| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [2] |

| Synonyms | 1,3-Dibromo-2,5-dihydroxybenzene, 2,6-Dibromo-1,4-benzenediol | [1] |

Synthesis of this compound

A plausible synthetic route, based on established bromination procedures for phenols and hydroquinones, is outlined below. It is important to note that this is a generalized protocol and may require optimization.

Experimental Protocol: Synthesis of Dibromohydroquinone Isomers

This protocol is adapted from the synthesis of 2,5-dibromohydroquinone and serves as a foundational method.[3]

Materials:

-

Hydroquinone

-

Glacial Acetic Acid

-

Bromine

-

Ice

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet, dissolve hydroquinone in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred hydroquinone solution. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.

-

The crude product, a mixture of dibrominated isomers, can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve both hydroquinone and bromine, facilitating the reaction.

-

Ice Bath: The bromination of phenols is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

-

Slow Addition of Bromine: This is crucial to prevent a rapid temperature increase and to control the extent of bromination, reducing the likelihood of forming over-brominated products.

-

Recrystallization: This purification technique relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures, allowing for the isolation of pure this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely be observed in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and should appear as a singlet. The electron-donating hydroxyl groups will shield these protons, while the electron-withdrawing bromine atoms will deshield them. The net effect will determine the final chemical shift, which is expected to be in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl protons will also give rise to a signal, the chemical shift of which is dependent on concentration, solvent, and temperature, and it will typically be a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the aromatic ring due to the molecule's symmetry. The carbon atoms attached to the hydroxyl groups (C-OH) will be significantly deshielded and appear at a higher chemical shift compared to the carbon atoms bearing the bromine atoms (C-Br) and the protonated carbons (C-H).

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in nearly 1:1 natural abundance). This will result in a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1. The exact mass can be used to confirm the elemental composition.

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its hydroxyl groups and the bromine substituents on the aromatic ring.

Acidity and Reactivity of Hydroxyl Groups

The hydroxyl groups of this compound are acidic and can be deprotonated by a base to form the corresponding phenoxide ions. The electron-withdrawing nature of the two bromine atoms increases the acidity of the hydroxyl groups compared to unsubstituted hydroquinone.

A key aspect of its reactivity is the selective mono-O-alkylation, which has been demonstrated to be dependent on the reaction conditions.[4][5] The monoanion, formed with one equivalent of base, preferentially alkylates at the more sterically hindered oxygen atom (at position 1), while the dianion, formed with two equivalents of base, favors alkylation at the less hindered oxygen atom (at position 4).[4] This selectivity is influenced by solvation effects, with solvents like dimethyl sulfoxide (DMSO) enhancing the selectivity.[4]

Oxidation-Reduction Chemistry

Like other hydroquinones, this compound can undergo oxidation to form the corresponding p-benzoquinone, 2,6-dibromo-p-benzoquinone. This reversible two-electron, two-proton redox process is fundamental to the biological activity of many quinone-based compounds. The redox potential of this transformation is influenced by the electronic effects of the bromine substituents.

Applications in Research and Drug Development

This compound's structure makes it a valuable building block in medicinal chemistry and a tool for studying biological processes.[1]

Precursor for Bioactive Molecules

The reactivity of the hydroxyl groups and the potential for substitution of the bromine atoms make this compound an attractive starting material for the synthesis of a variety of derivatives. These derivatives are often investigated for their potential biological activities.[1] For instance, the synthesis of amino-substituted bromo-benzoquinones, which can be derived from the corresponding dibromohydroquinones, has been explored for the development of novel antimicrobial agents.[6] The rationale behind this is that the quinone scaffold is a common feature in many natural and synthetic compounds with antimicrobial properties.

Role in Structure-Activity Relationship (SAR) Studies

This compound and its derivatives are utilized as reference compounds in structure-activity relationship studies.[1] By systematically modifying the structure of the hydroquinone core and evaluating the corresponding changes in biological activity, researchers can gain insights into the key structural features required for a desired therapeutic effect. This information is crucial for the rational design of more potent and selective drug candidates.

Potential as a Bioactive Molecule

This compound itself is investigated for its potential antimicrobial, antioxidant, and enzyme-modulating properties.[1] The hydroquinone moiety can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is often exploited in the design of anticancer and antimicrobial agents. Furthermore, the specific arrangement of the hydroxyl and bromine groups can facilitate interactions with the active sites of enzymes, leading to their inhibition.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

Storage:

Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store at temperatures between 10°C and 25°C.[1]

Conclusion

This compound is a multifaceted chemical compound with a rich chemistry and significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features provide a platform for the synthesis of diverse derivatives with a range of biological activities. While further research is needed to fully elucidate its mechanisms of action and to develop specific therapeutic applications, the fundamental properties and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing molecule. As with any chemical reagent, adherence to proper safety and handling procedures is essential when working with this compound.

References

-

Dorman, L. C. (1966). Selective Mono-O-alkylation of this compound. The Journal of Organic Chemistry, 31(10), 3666–3668. [Link]

-

ACS Publications. (n.d.). Selective Mono-O-alkylation of this compound. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Significance of 2,6-dibromobenzene-1,4-diol in Modern Research

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-dibromobenzene-1,4-diol

2,6-dibromobenzene-1,4-diol, also known as 2,6-dibromohydroquinone, is a halogenated aromatic compound of significant interest to the scientific community. Its unique chemical structure, featuring a hydroquinone core flanked by two bromine atoms, makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development, materials science, and chemical manufacturing, this compound serves as a versatile building block for creating more complex molecules.[1][2] The introduction of bromine atoms into a molecular structure is a recognized strategy in drug design, potentially enhancing the therapeutic properties of a compound.[3][4]

This guide provides a comprehensive overview of the synthesis and characterization of 2,6-dibromobenzene-1,4-diol, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: Synthesis of 2,6-dibromobenzene-1,4-diol

The most common and direct method for synthesizing 2,6-dibromobenzene-1,4-diol is through the electrophilic bromination of hydroquinone. This section will delve into the mechanism, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Underlying Principles: The Mechanism of Bromination

The synthesis of 2,6-dibromobenzene-1,4-diol from hydroquinone is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) groups on the hydroquinone ring are strong activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. These hydroxyl groups are ortho-, para- directing. In the case of hydroquinone, the positions ortho to each hydroxyl group are at carbons 2, 3, 5, and 6. The positions para to the hydroxyl groups are already occupied by the other hydroxyl group. Therefore, substitution will occur at the ortho positions.

The reaction proceeds by the direct addition of bromine (Br₂) to a solution of hydroquinone. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich benzene ring. A carbocation intermediate is formed, and the subsequent loss of a proton restores the aromaticity of the ring, resulting in a brominated hydroquinone. To achieve di-substitution at the 2 and 6 positions, a sufficient molar equivalent of bromine must be used.

While the reaction seems straightforward, controlling the reaction conditions is crucial to prevent the formation of unwanted byproducts. Over-bromination can lead to the formation of tetrabromohydroquinone, and oxidation of the hydroquinone can produce p-benzoquinone.[5] The choice of solvent is also critical; for instance, using solvents like chloroform or carbon tetrachloride can lead to the precipitation of partially brominated hydroquinones, which can halt the reaction.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of 2,6-dibromobenzene-1,4-diol.

Materials and Reagents:

-

Hydroquinone (C₆H₆O₂)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution of Hydroquinone: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone in a suitable amount of glacial acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 molar equivalents) dissolved in glacial acetic acid to the hydroquinone solution using a dropping funnel. Maintain the temperature below 10°C during the addition to control the reaction rate and minimize side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. This will cause the crude product to precipitate.

-

Removal of Excess Bromine: To remove any unreacted bromine, add a saturated solution of sodium bisulfite until the characteristic orange color of bromine disappears.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acetic acid and salts.

-

Purification by Recrystallization: Purify the crude 2,6-dibromobenzene-1,4-diol by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Visualizing the Workflow: Synthesis of 2,6-dibromobenzene-1,4-diol

Caption: Workflow for the synthesis of 2,6-dibromobenzene-1,4-diol.

Part 2: Characterization of 2,6-dibromobenzene-1,4-diol

After synthesis and purification, it is imperative to characterize the product to confirm its identity, purity, and structure. The following spectroscopic and spectrometric techniques are standard for this purpose.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For 2,6-dibromobenzene-1,4-diol, the spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two protons on the benzene ring (at positions 3 and 5) are chemically equivalent and should appear as a single singlet. The electron-withdrawing bromine atoms and the electron-donating hydroxyl groups will influence the chemical shift of this signal.

-

Hydroxyl Protons: The two hydroxyl protons are also equivalent and will typically produce a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature, and it can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of 2,6-dibromobenzene-1,4-diol, the ¹³C NMR spectrum is expected to show three distinct signals for the aromatic carbons.

-

C-OH Carbons: The two carbons bonded to the hydroxyl groups (C1 and C4) are equivalent.

-

C-Br Carbons: The two carbons bonded to the bromine atoms (C2 and C6) are equivalent.

-

C-H Carbons: The two carbons bonded to the hydrogen atoms (C3 and C5) are equivalent.

FTIR (Fourier-Transform Infrared) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 2,6-dibromobenzene-1,4-diol will exhibit characteristic absorption bands.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups.

-

Aromatic C-H Stretch: A weaker absorption band usually appears just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: One or more medium to strong absorption bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bonds in the aromatic ring.

-

C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the carbon-oxygen single bond of the phenol group.

-

C-Br Stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹, corresponds to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,6-dibromobenzene-1,4-diol (267.90 g/mol ).[6]

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.[7]

-

Fragmentation: Common fragmentation patterns may include the loss of a bromine atom (-Br), a hydroxyl group (-OH), or carbon monoxide (-CO).

Summary of Characterization Data

| Property/Technique | Expected Result for 2,6-dibromobenzene-1,4-diol |

| Molecular Formula | C₆H₄Br₂O₂[6] |

| Molecular Weight | 267.90 g/mol [6] |

| Melting Point | 164 °C[1] |

| ¹H NMR | Aromatic H: singlet; OH: broad singlet |

| ¹³C NMR | Three signals for aromatic carbons |

| FTIR (cm⁻¹) | ~3200-3600 (O-H stretch), ~1400-1600 (C=C stretch), ~1200-1300 (C-O stretch), <800 (C-Br stretch) |

| Mass Spectrometry | Molecular ion peaks at m/z ~266, 268, 270 (ratio ~1:2:1) |

Conclusion

The synthesis and characterization of 2,6-dibromobenzene-1,4-diol are fundamental processes for its application in advanced scientific research. The direct bromination of hydroquinone offers a reliable synthetic route, provided that the reaction conditions are carefully controlled to ensure high purity and yield. Subsequent characterization using a combination of NMR and FTIR spectroscopy, along with mass spectrometry, provides a self-validating system to unequivocally confirm the structure and purity of the synthesized compound. This guide offers the necessary foundational knowledge and practical protocols for researchers to confidently synthesize and characterize 2,6-dibromobenzene-1,4-diol for their research endeavors.

References

-

ResearchGate. (2025). Kinetics and Mechanism of Oxidation of Hydroquinone by Tetrabutylammonium Tribromide Ion in Aqueous Acetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid;2,6-dibromobenzene-1,4-diol. Retrieved from [Link]

- Google Patents. (1964). Process for making tetrabromohydroquinone.

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air. Retrieved from [Link]

- Google Patents. (n.d.). Bromination of hydroxyaromatic compounds.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

ACS Publications. (2008). Nonlinear phenomena in light-mediated bromate-hydroquinone-benzoquinone reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Hydro-Bromination Product 1,4-Benzoquinone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

-

Blogger. (n.d.). Exploring the Potential: 2,5-Dibromobenzene-1,4-diol in Chemical Research. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]

-

AOBChem. (n.d.). 2,6-dibromobenzene-1,4-diol. Retrieved from [Link]

-

The Pherobase. (n.d.). Semiochemical compound: 2,6-Dibromo-1,4-benzenediol. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]

-

ATB. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dibromobenzene. Retrieved from [Link]

-

PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1,4‐dibromobutane, 1,4‐diazidobutane, BDTDO‐1 and.... Retrieved from [Link]

-

IPL.org. (n.d.). Purification Of 4-Dibromobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,4-Benzenediol, 2,6-dimethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dibromobenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]

- 6. This compound | C6H4Br2O2 | CID 76852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,6-Dibromohydroquinone (CAS 3333-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromohydroquinone, identified by the CAS number 3333-25-3, is a halogenated aromatic organic compound. Structurally, it is a derivative of hydroquinone with two bromine atoms substituted at the second and sixth positions of the benzene ring.[1][2] This substitution pattern confers specific chemical and physical properties that make it a molecule of interest in various fields of chemical research. As a brominated hydroquinone, it is functionally related to hydroquinone and may participate in similar redox processes.[2][3] Its potential applications are being explored in areas such as the synthesis of more complex molecules and as a bioactive compound.[4] In scientific research, this compound is utilized for its potential antimicrobial, antioxidant, and enzyme-modulating properties.[4]

This guide provides a comprehensive overview of the key properties and spectral characteristics of this compound, offering a technical resource for professionals in research and development.

Physicochemical Properties

This compound is a solid at room temperature.[1] The introduction of two bromine atoms significantly influences its molecular weight, melting point, boiling point, and polarity compared to the parent hydroquinone molecule. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3333-25-3 | [1][2] |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2][4] |

| Molecular Weight | 267.90 g/mol | [2][4] |

| IUPAC Name | 2,6-dibromobenzene-1,4-diol | [2] |

| Synonyms | 1,3-Dibromo-2,5-dihydroxybenzene, 2,6-Dibromo-1,4-benzenediol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 164 °C | [4] |

| Boiling Point | 283 °C | [4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1][2] |

Synthesis

-

Hydroquinone is dissolved in glacial acetic acid in a reaction flask.

-

A stoichiometric amount of bromine is added dropwise to the solution, often at a controlled temperature to manage the exothermic reaction and improve selectivity.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.

-

The product, being less soluble in the reaction medium, may precipitate and can be isolated by filtration.

-

The crude product can be further purified by recrystallization.

A similar procedure is documented for the synthesis of the isomer 2,5-dibromohydroquinone, which involves dissolving hydroquinone in glacial acetic acid and slowly adding bromine.[5]

Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. While detailed experimental spectra are not widely published, the expected characteristics can be inferred from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the substitution pattern of the benzene ring.

¹H NMR Spectroscopy

Due to the symmetry of the this compound molecule, the two protons on the benzene ring (at positions 3 and 5) are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be simple, showing a single singlet for these two aromatic protons. The electron-withdrawing nature of the two bromine atoms and two hydroxyl groups would deshield these protons, causing their signal to appear downfield. For comparison, the protons of the parent hydroquinone molecule appear at approximately 6.8 ppm.[6] The signal for the hydroxyl protons is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, only three distinct signals are expected for the six carbons of the benzene ring:

-

One signal for the two carbons bearing the hydroxyl groups (C1 and C4).

-

One signal for the two carbons bearing the bromine atoms (C2 and C6).

-

One signal for the two carbons bearing the hydrogen atoms (C3 and C5).

The carbons attached to the electronegative oxygen and bromine atoms will be significantly deshielded and appear at higher chemical shifts. For reference, the carbon atoms of hydroquinone show signals at approximately 151.7 ppm (for the carbons attached to the hydroxyl groups) and 119.1 ppm (for the carbons attached to the hydrogens).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions are detailed in Table 2. A study on the related compound 2-bromohydroquinone showed evidence of O-H---O bonding with a characteristic band around 3200 cm⁻¹.[7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Br | Stretching | 500 - 650 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a distinctive isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This will result in a characteristic M, M+2, and M+4 peak cluster for the molecular ion, with relative intensities of approximately 1:2:1. The fragmentation of the molecular ion would likely involve the loss of bromine atoms and potentially molecules such as carbon monoxide (CO).

Experimental Workflows

The acquisition of spectral data is a fundamental process in the characterization of chemical compounds. Below is a generalized workflow for obtaining an NMR spectrum, represented as a Graphviz diagram.

Caption: A generalized workflow for NMR spectroscopic analysis.

The following diagram illustrates the relationship between the structure of this compound and its key analytical data.

Caption: Key properties and spectral features of this compound.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include using personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a valuable compound for chemical synthesis and research. Its symmetrical structure leads to relatively simple, predictable NMR and IR spectra. The presence of two bromine atoms provides a clear isotopic signature in mass spectrometry. This guide has synthesized the available technical information to provide a solid foundation for researchers and professionals working with this compound, highlighting its key physical and spectral properties.

References

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

PubChem. This compound | C6H4Br2O2 | CID 76852. [Link]

-

PubChem. 2,5-Dibromohydroquinone | C6H4Br2O2 | CID 280945. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). [Link]

-

SpectraBase. 2,6-Dibromo-1,5-dihydroxy-4,8-dinitroanthraquinone - Optional[MS (GC)] - Spectrum. [Link]

-

Ramoji, A., Yenagi, J., & Tonannavar, J. (2008). 2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(3), 926–932. [Link]

-

Biological Magnetic Resonance Bank. bmse000293 Hydroquinone at BMRB. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H4Br2O2 | CID 76852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-DIBROMO-2,5-DIHYDROXYBENZENE | 3333-25-3 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 2,5-DIBROMOHYDROQUINONE | 14753-51-6 [chemicalbook.com]

- 6. bmse000293 Hydroquinone at BMRB [bmrb.io]

- 7. 2-Bromohydroquinone: structures, vibrational assignments and RHF, B- and B3-based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Chemical Versatility and Biological Potential of Brominated Hydroquinones

An In-depth Technical Guide to the Biological Activity of 2,6-Dibromohydroquinone Derivatives

Hydroquinone and its derivatives represent a fascinating class of aromatic compounds with a rich history in both industrial and biological applications. The core structure, a benzene ring di-hydroxylated at positions 1 and 4, endows it with potent redox properties, allowing it to act as a reducing agent and a scavenger of free radicals.[1] The introduction of halogen substituents, particularly bromine, onto the hydroquinone scaffold dramatically modulates its electronic properties and steric profile. This alteration significantly enhances its reactivity and biological efficacy, leading to a diverse range of activities.

This compound (2,6-DBHQ) is a specialized chemical compound that serves as a key precursor and reference in the study of halogenated quinones.[2] While 2,6-DBHQ itself is a subject of research, its derivatives, particularly those synthesized from its oxidized form, 2,6-dibromo-p-benzoquinone, are of profound interest to the drug development community.[3][4] The electrophilic nature of the quinone ring, combined with the reactivity of the bromine atoms, allows for facile nucleophilic substitution, creating a vast library of derivatives with tuned biological functions.[4]

This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will dissect their antimicrobial, antioxidant, and anticancer properties, grounding the discussion in mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical class.

Part 1: Antimicrobial Activity and Mechanism

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[3] Brominated quinones and their derivatives have emerged as a promising class of compounds, demonstrating significant activity against a spectrum of Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial efficacy of this compound derivatives, particularly amino-substituted benzoquinones, is not attributed to a single target but rather a multifactorial assault on bacterial physiology, primarily centered on the induction of overwhelming oxidative stress.[3]

-

Generation of Reactive Oxygen Species (ROS): The core mechanism involves the redox cycling of the quinone moiety within the bacterial cell. This process generates highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3] This surge in ROS overwhelms the bacterium's antioxidant defenses, leading to widespread damage of critical biomolecules.

-

Macromolecular Damage: ROS indiscriminately attacks cellular components. This includes the peroxidation of lipids in the cell membrane, leading to loss of integrity and leakage of intracellular contents. DNA and essential proteins, such as enzymes involved in metabolism and replication, are also damaged, ultimately inhibiting bacterial growth and leading to cell death.[5]

-

Enzyme Inhibition: Beyond generalized oxidative stress, these compounds may directly inhibit key bacterial enzymes, such as DNA gyrase or topoisomerases, or interfere with the electron transport chain, further disrupting cellular function.[3]

Evaluating Antimicrobial Efficacy: The Broth Microdilution Method

To quantify the antimicrobial potency of a compound, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[6] The broth microdilution method is a standardized and widely used technique for this purpose due to its accuracy, efficiency, and suitability for testing multiple compounds simultaneously.[7][8]

This protocol outlines the steps for determining the MIC of a 2,6-DBHQ derivative against a bacterial strain like Staphylococcus aureus.

I. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial Culture: Grow the test bacterial strain in an appropriate liquid medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase of growth.[9]

-

Media & Plates: Use sterile Mueller-Hinton Broth (MHB) and sterile 96-well microtiter plates.[3]

II. Assay Procedure:

-

Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well plate.[9]

-

Compound Dilution:

-

Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[9]

-

This creates a gradient of decreasing compound concentrations. Column 11 serves as the positive control (bacteria, no compound), and column 12 serves as the negative/sterility control (broth only).[9]

-

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be uniform.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[7]

III. Data Interpretation:

-

Visual Assessment: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[8]

-

Spectrophotometric Reading (Optional): For a quantitative measure, read the optical density (OD) of the plates at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.[9]

Part 2: Antioxidant Properties

The hydroquinone structure is intrinsically linked to antioxidant activity. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to neutralize free radicals, converting the hydroquinone to a stable benzoquinone in the process.[1] This free radical scavenging ability is a key therapeutic property, as oxidative stress is implicated in a wide range of diseases.[11]

Mechanisms of Antioxidant Action

Antioxidant activity can be broadly categorized into two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. This is a key mechanism for scavenging peroxyl radicals. Assays like ORAC (Oxygen Radical Absorbance Capacity) are based on this principle.[11]

-

Single Electron Transfer (SET): The antioxidant donates an electron to reduce a radical, oxidant, or metal ion. Assays like DPPH, ABTS, and FRAP (Ferric Reducing Antioxidant Power) rely on this mechanism. The reaction rate is pH-dependent.[11]

It is crucial for researchers to employ multiple assays based on different mechanisms to gain a comprehensive understanding of a compound's antioxidant profile, as the activity can vary significantly depending on the assay used.[12]

Evaluating Antioxidant Activity: In Vitro Assays

In vitro assays are rapid, cost-effective methods for the initial screening and characterization of the antioxidant potential of compounds.[13]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common methods. DPPH is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[13]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in methanol or ethanol.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound at various concentrations to different wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank (methanol only) and a control (methanol + DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.[13]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The results are often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

Part 3: Anticancer and Cytotoxic Potential

Hydroquinone and its derivatives have demonstrated significant in vitro and in vivo anti-cancer activity.[14][15] Their ability to induce cell death in various cancer cell lines makes them attractive candidates for oncological drug development. Substituted benzoquinones, which can be derived from 2,6-DBHQ, have been shown to suppress cancer cell growth and migration.[16]

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Interference

The anticancer effects of these compounds are often mediated by their ability to induce apoptosis (programmed cell death) and interfere with critical cellular signaling pathways that govern cell proliferation and survival.

-

Induction of Cell Death: Hydroquinone has been shown to significantly induce the death of various cancer cells, including melanoma and breast cancer lines.[14]

-

Signaling Pathway Modulation: Derivatives like 2,6-dimethoxy-1,4-benzoquinone can suppress cancer cell growth by inhibiting key signaling pathways such as the mTOR/AKT and p38 MAPK pathways.[16] These pathways are often hyperactivated in cancer, promoting uncontrolled cell proliferation and survival. By inhibiting these pathways, the compounds can effectively halt the cancer cell cycle and trigger apoptosis.

Evaluating Cytotoxicity: The MTT Assay

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is a cornerstone assay in drug discovery for screening the cytotoxic effects of compounds on cancer cell lines.

This protocol describes the evaluation of a 2,6-DBHQ derivative's cytotoxicity against a human cancer cell line (e.g., A431, MDA-MB-231).[14]

I. Preparation:

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[17]

-

Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.

II. Assay Procedure:

-

Treatment: Remove the old medium from the wells and add the medium containing various concentrations of the test compound. Include untreated control wells (cells + medium) and solvent control wells.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

-

Remove the treatment media and add fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.[20]

-

Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the formazan crystals.[17] Mix thoroughly to ensure complete dissolution.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 540-570 nm.[17][19]

III. Data Analysis:

-

Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control cells.

-

Determine IC50: Plot the cell viability against the compound concentration and determine the IC50 value—the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound and its derivatives constitute a versatile and potent class of bioactive molecules. Their efficacy stems from fundamental chemical properties—redox activity and susceptibility to nucleophilic substitution—which translate into powerful antimicrobial, antioxidant, and anticancer activities. The mechanisms, often involving the induction of oxidative stress and modulation of critical cellular signaling pathways, provide a solid foundation for rational drug design.

The experimental protocols detailed in this guide represent the industry-standard methodologies for validating these biological activities. For drug development professionals, the path forward involves leveraging the 2,6-dibromo-p-benzoquinone scaffold to synthesize novel derivatives, followed by rigorous screening using these assays. Structure-activity relationship (SAR) studies will be paramount in optimizing potency and selectivity while minimizing off-target toxicity, ultimately paving the way for the development of next-generation therapeutics to combat infectious diseases and cancer.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

Pisoschi, A. M., & Negulescu, G. P. (2011). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products. Romanian Journal of Biophysics, 21(4), 229-243. Available at: [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Pavlíková, M., et al. (2005). In vitro methods for estimation of the antioxidant activity of natural compounds. Acta Veterinaria Brno, 74(1), 125-131. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Health Sciences. (2025). In Vitro Antioxidants Activity: Significance and symbolism. Retrieved from [Link]

-

Mahalingam, S., Erba, O., & Egigu, M. C. (2017). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Journal of Applied Pharmaceutical Science, 7(7), 098-104. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sorensen, M. D., et al. (2008). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry, 16(14), 6891-6903. Available at: [Link]

-

Kim, Y. R., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 903. Available at: [Link]

-

Prieto-González, E. A., & Fernández-Pérez, L. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 353. Available at: [Link]

-

PubMed. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. Retrieved from [Link]

-

MDPI. (2023). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. Retrieved from [Link]

-

MDPI. (2022). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

-

MDPI. (2020). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Retrieved from [Link]

-

Akhtar, N., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. 3 Biotech, 14(5), 123. Available at: [Link]

-

ResearchGate. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromohydroquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide. Retrieved from [Link]

-

MDPI. (2023). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Retrieved from [Link]

- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

PubMed. (2019). Antimicrobial Mechanism of Hydroquinone. Retrieved from [Link]

-

PubMed Central. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

Sources

- 1. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial Mechanism of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]

- 14. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. clyte.tech [clyte.tech]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2,6-Dibromohydroquinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the in vitro antioxidant potential of 2,6-dibromohydroquinone. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of its antioxidant activity, the causal logic behind experimental design, and the practical application of key assays. Herein, we synthesize established biochemical principles with actionable, field-proven methodologies to empower researchers in their evaluation of this and similar phenolic compounds. This guide is structured to serve as a self-validating framework for experimental design, data interpretation, and contextual understanding of the broader implications for drug discovery and development.

Part 1: Foundational Understanding of this compound as an Antioxidant

Chemical Identity and Rationale for Antioxidant Investigation

This compound is a halogenated derivative of hydroquinone, a well-established class of antioxidant compounds.[1] Its chemical structure, characterized by a benzene ring with two hydroxyl groups in the para position and two bromine atoms, is central to its redox properties.[1] The hydroxyl groups are the primary functional moieties responsible for antioxidant activity, capable of donating hydrogen atoms to neutralize free radicals.[2] The presence of electron-withdrawing bromine atoms can modulate the electrochemical potential of the molecule, influencing its reactivity and interaction with biological systems.[2][3] The investigation into its antioxidant potential is driven by the continual search for novel therapeutic agents that can mitigate oxidative stress, a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Core Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is predicated on two primary mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to a reactive oxygen species (ROS), thus neutralizing the radical and terminating the damaging chain reaction. This process transforms the hydroquinone into a more stable, less reactive semiquinone radical. This direct scavenging activity is the basis for several of the in vitro assays discussed in this guide.

-

Indirect Cellular Antioxidant Effects via Nrf2 Pathway Activation: Hydroquinones are known to be proelectrophilic compounds that can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, collectively known as the "antioxidant response element" (ARE) gene battery.[5][6] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This cellular defense mechanism provides a more sustained and amplified antioxidant effect compared to direct scavenging alone. The oxidation of hydroquinones to their corresponding quinones is often a rate-limiting step in Nrf2 activation.[5]

Part 2: A Practical Guide to Key In Vitro Antioxidant Assays

The following section details the protocols for a selection of robust and widely accepted in vitro assays for assessing antioxidant potential. The choice of multiple assays is critical, as each provides a different perspective on the antioxidant mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging capacity of a compound.[7][8] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.[7][9]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution to create a range of concentrations for testing.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the this compound solution, the standard antioxidant, and the solvent (as a blank).

-

To each well, add 180 µL of the 0.1 mM DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution with the solvent blank, and Asample is the absorbance of the DPPH solution with the test compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Causality Behind Experimental Choices: The use of methanol as a solvent is common due to its ability to dissolve both the DPPH radical and many phenolic compounds.[7] The 30-minute incubation period allows for the reaction to reach a stable endpoint for most antioxidants.[10] The measurement at 517 nm corresponds to the maximum absorbance of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is less susceptible to interference from colored compounds than the DPPH assay.[9]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a range of concentrations of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each concentration of the test compound, standard, or solvent blank.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Causality Behind Experimental Choices: The generation of the ABTS radical cation via oxidation with potassium persulfate provides a stable radical for the assay.[2] The wavelength of 734 nm is the maximum absorbance for the ABTS•+. The short incubation time is sufficient for the rapid reaction between the antioxidant and the ABTS radical.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+) at a low pH.[10] The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically. This assay provides a direct measure of the total antioxidant power of a sample.

Experimental Protocol:

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of this compound and a standard, typically FeSO4.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound, standard, or solvent blank.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 593 nm.

-

Create a standard curve using the absorbance values of the known concentrations of FeSO4.

-

Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents per µg or µM of the compound.

-

Causality Behind Experimental Choices: The acidic pH of the FRAP reagent is crucial for iron to remain soluble and for the reduction reaction to occur efficiently. The incubation at 37°C helps to accelerate the reaction. The absorbance is measured at 593 nm, the wavelength of maximum absorbance for the ferrous-TPTZ complex.[10]

Data Presentation: A Comparative Summary

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/µM) |

| This compound | e.g., 45.8 | e.g., 22.3 | e.g., 1.8 |

| Ascorbic Acid (Standard) | e.g., 28.5 | e.g., 15.1 | e.g., 1.0 |

| Trolox (Standard) | e.g., 50.2 | e.g., 25.6 | e.g., 1.0 |

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualization of Experimental Workflows

Caption: Workflow diagrams for the DPPH, ABTS, and FRAP antioxidant assays.

Part 3: Cellular Antioxidant Activity (CAA) Assay

While informative, the aforementioned assays are purely chemical in nature. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate oxidative stress within a cellular environment. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[4]

The assay typically utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[5] Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4] The antioxidant activity of this compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator.

Experimental Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells gently with a buffered salt solution (e.g., DPBS or HBSS).

-

Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., quercetin) in the presence of the DCFH-DA probe. Incubate at 37°C for 1 hour to allow for cellular uptake.

-

Wash the cells to remove the excess probe and test compound.

-

Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a specified period (e.g., 1 hour) using a microplate reader maintained at 37°C.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

-

Determine the percentage of inhibition of DCF formation for each concentration of this compound.

-

The results can be expressed as CAA units, where one CAA unit is the concentration of the test compound that produces a 50% inhibition of DCF formation.

-

Causality Behind Experimental Choices: The use of a cell-based model provides a more physiologically relevant system to study antioxidant activity. DCFH-DA is a widely used and well-characterized probe for detecting intracellular ROS. AAPH is a common free radical initiator that generates peroxyl radicals at a constant rate.

Caption: Workflow diagram for the Cellular Antioxidant Activity (CAA) assay.

Part 4: The Nrf2 Signaling Pathway: A Deeper Mechanistic Insight

As previously mentioned, a key aspect of the antioxidant potential of hydroquinones is their ability to activate the Nrf2 pathway.[4][6] This indirect antioxidant mechanism can be investigated through various molecular biology techniques.

Caption: Simplified Nrf2 activation pathway by this compound.

Part 5: Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for the 2,6-isomer may not be readily available, information for the closely related 2,5-dibromohydroquinone provides a useful guide.

-

Hazard Identification: May cause skin and eye irritation, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most up-to-date SDS for the specific compound being used.

Part 6: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the methodologies and underlying principles for evaluating the in vitro antioxidant potential of this compound. By employing a multi-assay approach that combines direct radical scavenging assays with a more biologically relevant cellular antioxidant activity assay, researchers can obtain a robust and nuanced understanding of a compound's antioxidant profile. Furthermore, investigating the activation of the Nrf2 pathway can provide critical insights into its mechanism of action at the cellular level.

Future research should aim to generate specific quantitative data for this compound in these assays to definitively characterize its antioxidant capacity relative to other known antioxidants. Further studies could also explore its effects on specific antioxidant enzyme expression and activity in various cell lines, and ultimately, its efficacy in in vivo models of oxidative stress-related diseases.

References

- Benchchem. (n.d.). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.

- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.

- Wang, Y., et al. (2010). Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones. Free Radical Biology and Medicine, 48(3), 439-447.

- Satoh, T., et al. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. ASN NEURO, 7(4).

- Apak, R., et al. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.

- Satoh, T., et al. (2015). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. Taylor & Francis Online, 7(4).

- Sigma-Aldrich. (n.d.). 2,5-Dibromohydroquinone 97.

- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dibromohydroquinone.

- ResearchGate. (n.d.). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential.

- Benchchem. (n.d.). Application Notes and Protocols for 2,6-Dimethylhydroquinone as an Antioxidant.

- ResearchGate. (n.d.). Category of antioxidant activity strength in vitro against DPPH.

- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 343.

- Biosynth. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 14753-51-6: 2,5-DIBROMOHYDROQUINONE.

- Giner, R. M., Ríos, J. L., & Máñez, S. (2022). Antioxidant Activity of Natural Hydroquinones. PubMed, 11(2), 343.

- Elabscience. (n.d.). DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit.

- BioAssay Systems. (n.d.). QuantiChrom™ ABTS Antioxidant Assay Kit.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585.

- Salehi, B., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 24(21), 3973.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.